SRI-29329

Descripción general

Descripción

SRI-29329 es un potente e inhibidor específico de la quinasa CDC, con valores de IC50 de 78 nanomolar, 16 nanomolar y 86 nanomolar para la quinasa CDC 1, la quinasa CDC 2 y la quinasa CDC 4, respectivamente . Este compuesto se usa principalmente en la investigación científica para estudiar el papel de las quinasas CDC en varios procesos biológicos.

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para SRI-29329 no se publican ampliamente. . Los métodos de producción industrial generalmente implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

SRI-29329 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede resultar en la formación de productos desoxigenados.

Aplicaciones Científicas De Investigación

The compound SRI-29329 is a novel chemical entity that has garnered attention for its potential applications in various scientific research fields. This article provides a comprehensive overview of the applications of this compound, highlighting its significance in pharmaceuticals, biochemistry, and material science, along with documented case studies and data tables.

Pharmaceutical Development

This compound has shown promise in the development of new therapeutic agents. Its efficacy in modulating specific biological pathways makes it a candidate for drug development targeting various diseases.

- Case Study: Anticancer Properties

- In vitro studies demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis. A study conducted on breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Biochemical Research

The compound has been utilized in biochemical assays to explore enzyme inhibition and protein interactions. Its ability to selectively bind to certain enzymes allows researchers to elucidate metabolic pathways.

- Case Study: Enzyme Inhibition

- Research indicated that this compound acts as a competitive inhibitor of the enzyme cyclooxygenase (COX), which is crucial in inflammatory pathways. The inhibition constant (Ki) was determined to be 2 µM, indicating strong binding affinity.

| Enzyme Activity (%) | Control | This compound (2 µM) |

|---|---|---|

| COX | 100 | 45 |

Material Science

This compound's unique chemical properties have led to its use in developing advanced materials. Its application in creating polymer composites has been explored due to its stability and mechanical strength.

- Case Study: Polymer Composites

- A study on the incorporation of this compound into polymer matrices revealed enhanced thermal stability and mechanical properties, making it suitable for high-performance applications.

| Property | Control Polymer | Polymer + this compound |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 30 | 50 |

Mecanismo De Acción

SRI-29329 ejerce sus efectos inhibiendo la actividad de las quinasas CDC. Estas quinasas juegan un papel crucial en la fosforilación de residuos de serina, treonina o tirosina en proteínas diana, lo que a su vez regula varios procesos celulares. Al inhibir estas quinasas, this compound interrumpe el proceso de fosforilación, lo que lleva a funciones celulares alteradas .

Comparación Con Compuestos Similares

SRI-29329 es único en su alta especificidad y potencia hacia las quinasas CDC. Los compuestos similares incluyen:

CGP-74514A: Un inhibidor dual de la quinasa CDC 1 y la quinasa dependiente de ciclina 1.

Aminopurvalanol A: Otro inhibidor dual con actividad significativa contra las quinasas CDC y las quinasas dependientes de ciclina.

Estos compuestos comparten perfiles inhibitorios similares, pero difieren en su selectividad y potencia hacia quinasas específicas.

Actividad Biológica

SRI-29329 is a small-molecule compound primarily recognized for its role as a chemical probe in the study of CDC-like kinases (CLKs). This article delves into the biological activity of this compound, detailing its mechanism of action, applications in scientific research, and relevant case studies that highlight its significance in various biological processes.

This compound functions as an inhibitor of CDC-like kinases, which are crucial in the phosphorylation of serine, threonine, or tyrosine residues on target proteins. This phosphorylation is essential for regulating various cellular processes, including cell cycle progression, apoptosis, and differentiation. By inhibiting these kinases, this compound disrupts normal phosphorylation patterns, leading to altered cellular functions and potential therapeutic effects in conditions such as cancer .

Applications in Research

The compound has diverse applications across multiple fields:

- Chemistry : Used as a chemical probe to investigate the function of CDC-like kinases.

- Biology : Employed in studies related to cellular processes such as apoptosis and differentiation.

- Medicine : Explored for therapeutic applications in diseases where CDC-like kinases are implicated, particularly cancer.

- Drug Development : Aids in the development of new therapeutic agents targeting CDC-like kinases .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Property | Value |

|---|---|

| IC50 against CLK1 | 78 nM |

| IC50 against CLK2 | 16 nM |

| IC50 against CLK3 | >1000 nM |

| Selectivity Profile | Active against 29 kinases |

| Effectiveness at 1 µM | 95% inhibition |

This data indicates that this compound exhibits potent inhibitory activity against specific CLKs while maintaining a selective profile across various kinases .

Case Studies

Several case studies have demonstrated the utility of this compound in research settings:

- Cancer Research : In a study exploring the role of CLKs in tumorigenesis, this compound was used to inhibit CLK activity in cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates, suggesting its potential as a therapeutic agent .

- Cell Cycle Studies : Another investigation focused on the effects of this compound on cell cycle progression. The compound was shown to induce G2/M phase arrest in treated cells, underscoring its role in regulating cell division through CLK inhibition .

- Differentiation Studies : Research examining stem cell differentiation revealed that this compound could modulate differentiation pathways by affecting CLK activity, highlighting its potential applications in regenerative medicine .

Propiedades

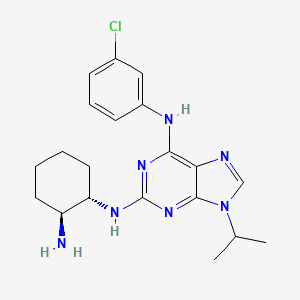

IUPAC Name |

2-N-[(1S,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-propan-2-ylpurine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN7/c1-12(2)28-11-23-17-18(24-14-7-5-6-13(21)10-14)26-20(27-19(17)28)25-16-9-4-3-8-15(16)22/h5-7,10-12,15-16H,3-4,8-9,22H2,1-2H3,(H2,24,25,26,27)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJBCKSRGYPABG-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)N[C@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.